Benzyl-N,N-diisopropylchlorophosphoramidite

Oligonucleotide 5′-phosphorylation Solid‑phase synthesis Phosphoramidate conjugates

Benzyl‑N,N‑diisopropylchlorophosphoramidite (CAS 128753‑68‑4) is a P(III) phosphoramidite building block that is principally employed for the installation of benzyl‑protected phosphate esters into small‑molecule alcohols, nucleosides, and peptides. It is most commonly prepared by reacting PCl₃ with benzyl alcohol, followed by displacement of chloride with diisopropylamine to give the target chloro‑phosphoramidite in 82% distilled yield.

Molecular Formula C13H21ClNOP
Molecular Weight 273.74 g/mol
CAS No. 128753-68-4
Cat. No. B3046743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-N,N-diisopropylchlorophosphoramidite
CAS128753-68-4
Molecular FormulaC13H21ClNOP
Molecular Weight273.74 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCC1=CC=CC=C1)Cl
InChIInChI=1S/C13H21ClNOP/c1-11(2)15(12(3)4)17(14)16-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3
InChIKeyCRONOPUTNCCWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-N,N-diisopropylchlorophosphoramidite (CAS 128753-68-4): Procurement‑Grade Technical Overview


Benzyl‑N,N‑diisopropylchlorophosphoramidite (CAS 128753‑68‑4) is a P(III) phosphoramidite building block that is principally employed for the installation of benzyl‑protected phosphate esters into small‑molecule alcohols, nucleosides, and peptides [1]. It is most commonly prepared by reacting PCl₃ with benzyl alcohol, followed by displacement of chloride with diisopropylamine to give the target chloro‑phosphoramidite in 82% distilled yield . Unlike fully assembled nucleoside phosphoramidites that are used directly in automated oligonucleotide synthesis, this reagent is a versatile phosphorylation agent that enables late‑stage functionalisation of hydroxyl‑containing scaffolds prior to oxidation and eventual deprotection.

Why Benzyl-N,N-diisopropylchlorophosphoramidite Cannot Be Directly Replaced by Common Cyanoethyl or Methyl Analogs


Benzyl‑N,N‑diisopropylchlorophosphoramidite and the widely used 2‑cyanoethyl phosphoramidites (e.g., CAS 89992‑70‑1) differ fundamentally in the stability of the phosphate‑protecting group that they introduce. When a benzyl phosphoramidite is coupled and subsequently oxidised, the resulting benzyl phosphate triester is largely retained under aqueous oxidation conditions, whereas the cyanoethyl analogue undergoes near‑quantitative cleavage under the same conditions [1]. Conversely, the benzyl group is highly resistant to the acidic deprotection steps that routinely remove the acid‑labile 5′‑O‑dimethoxytrityl (DMT) group, allowing the benzyl moiety to remain intact through full oligonucleotide assembly . These orthogonal stability profiles mean that a researcher cannot simply interchange a benzyl phosphoramidite with a cyanoethyl or methyl phosphoramidite without profoundly altering the deprotection outcome and the final phosphorylation state of the product.

Benzyl-N,N-diisopropylchlorophosphoramidite: Quantitative Differentiation Evidence for Procurement Decisions


Aqueous Oxidation Retains Benzyl Group While Cyanoethyl Is Completely Lost

Benzyl‑N,N‑diisopropylchlorophosphoramidite (2) exhibits fundamentally different oxidative stability compared to the 2‑cyanoethyl analogue (1). After coupling to CPG‑bound T₁₀‑5′OH and oxidation under aqueous conditions, >30% of the benzyl group is retained, whereas the 9‑anthracenemethyl group on 1 is essentially completely lost [1].

Oligonucleotide 5′-phosphorylation Solid‑phase synthesis Phosphoramidate conjugates

Benzyl Group Is Stable to Acidic DMT Removal Conditions That Cleave Alternative Protecting Groups

In a comparative study of 4‑halobenzyl phosphoramidite reagents, the benzyl group was shown to be stable to the acidic conditions (4 M HCl/dioxane) required for removal of acid‑labile protecting groups, while other protecting groups (e.g., cyanoethyl) are labile under these conditions .

Oligonucleotide synthesis Phosphate protection Orthogonal deprotection

Phosphitylation of Benzyl‑Protected Furanoses Proceeds with High Efficiency to Give Crude Products in Good Yields

Phosphitylation of the 1‑OH group of four different benzoyl‑protected furanoses with benzyl‑N,N‑diisopropylchlorophosphoramidite, followed by tetrazole‑catalysed alcoholysis and in situ H₂O₂ oxidation, afforded the crude furanosyl‑1‑phosphates in good yields over three consecutive fast steps [1]. The exact yields are reported in the Supporting Information of the primary reference; the authors characterise the overall efficiency as 'good yields'.

Carbohydrate phosphorylation Furanosyl‑1‑phosphate synthesis Phosphoramidite method

High‑Impact Applications of Benzyl-N,N-diisopropylchlorophosphoramidite


Synthesis of Oligonucleotides Bearing a 5′‑Terminal Phosphate Monoester

Benzyl‑N,N‑diisopropylchlorophosphoramidite is the reagent of choice for the solid‑phase synthesis of oligonucleotides that require a 5′‑terminal phosphate monoester [1]. Because the benzyl group survives aqueous oxidation, the resulting benzyl phosphate triester remains intact during chain assembly and can be selectively removed at the end of the synthesis to reveal the free 5′‑phosphate. This contrasts sharply with the cyanoethyl analogue, which is completely lost under the same oxidation conditions and therefore cannot be used to install a terminal phosphate in a single synthetic step.

Preparation of Phosphoramidate‑Linked Oligonucleotide Conjugates

The orthogonal stability of the benzyl phosphate triester enables the preparation of 5′‑phosphoramidate‑linked conjugates [1]. After coupling and oxidation, the retained benzyl group can be subjected to further on‑column reactions with amines to generate stable phosphoramidate linkages. This approach is not feasible with cyanoethyl phosphoramidites because the cyanoethyl group is cleaved during the oxidation step.

Phosphorylation of Sterically Hindered or Acid‑Sensitive Alcohols

The reagent has been successfully applied to the phosphorylation of the 1‑OH group of benzoyl‑protected furanoses, affording the corresponding furanosyl‑1‑phosphates in good yields [1]. Its compatibility with acid‑labile protecting groups makes it particularly useful for the late‑stage phosphorylation of complex natural products and carbohydrate derivatives that would be decomposed by more aggressive phosphorylating agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl-N,N-diisopropylchlorophosphoramidite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.